Methyl 4-hydroxy-2-naphthoate

Overview

Description

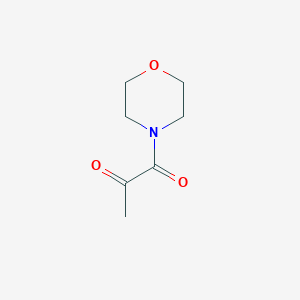

“Methyl 4-hydroxy-2-naphthoate” is a chemical compound with the CAS Number: 34205-71-5. Its molecular weight is 202.21 and its IUPAC name is methyl 4-oxo-3,4-dihydro-2-naphthalenecarboxylate .

Molecular Structure Analysis

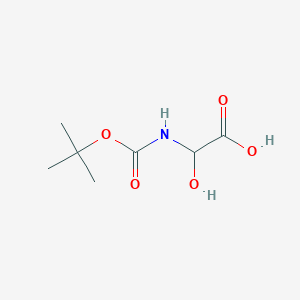

The InChI code for “this compound” is1S/C12H10O3/c1-15-12(14)9-6-8-4-2-3-5-10(8)11(13)7-9/h2-7,13H,1H3 . This code represents the molecular structure of the compound. It’s physical form is not specified in the available resources .

Scientific Research Applications

Polymorphism in Methyl 4-hydroxy-2-naphthoate Derivatives

This compound derivatives, like methyl 3-hydroxy-2-naphthoate, have been studied for their polymorphism. These compounds have shown different crystal forms based on the solvent used for crystallization, indicating potential for diverse applications in supramolecular chemistry. Analysis techniques such as IR, UV-Visible spectroscopy, and computational methods reveal insights into their intermolecular interactions and optical properties, which are crucial for applications in material science and pharmaceuticals (Sahoo, Kumar, Kumar, & Kumar, 2020).

Synthesis and Derivative Formation

This compound serves as a precursor in the synthesis of various derivatives. For example, a method for synthesizing methyl-1-hydroxy-2-naphthoate derivatives involves a two-step approach with Heck coupling and Dieckmann cyclization. This method is notable for its efficiency and scale, highlighting the compound's role in the synthesis of complex organic molecules (Podeschwa & Rossen, 2015).

Photophysical Properties in Supramolecular Assemblies

The photophysical properties of this compound and its derivatives have been explored in various microenvironments. Studies have shown that these compounds, when placed in micelles or niosomes formed by nonionic surfactants, exhibit enhanced absorption and fluorescence intensity. This indicates their potential for use in fluorescence-based applications and in the study of microenvironmental effects on chemical compounds (Wang, Pan, Li, & Zhao, 2016).

Application in Liquid Crystal Synthesis

This compound derivatives are used in synthesizing liquid crystalline compounds. These compounds display mesomorphic behavior, which is essential for the development of liquid crystal displays and other optoelectronic devices. The study of their liquid crystalline properties helps in understanding the structure-activity relationships crucial for designing advanced materials (Thaker, Chothani, Dhimmar, Patel, Solanki, Patel, Kanojiya, & Tandel, 2012).

Chemosensing and Fluorescence Studies

This compound derivatives also play a role in chemosensing applications. Their structural features, such as hydroxyl and carboxyl groups, enable them to bind to metal ions, which can be utilized for detecting and quantifying metal ions in various environments. Their fluorescence propertiesmake them suitable for applications in sensors and optical devices. Studies have explored their utility in detecting properties for metal ion complexing, highlighting their potential in environmental monitoring and analytical chemistry (Kim, Kim, & Son, 2010).

Safety and Hazards

Mechanism of Action

Target of Action

Methyl 4-hydroxy-2-naphthoate primarily targets macrophages , which are major cells in inflammation . These cells play a crucial role in the pathogenesis of inflammation by secreting various inflammatory mediators .

Mode of Action

This compound interacts with its targets, the macrophages, by suppressing the NF-κB, JNK, and p38 MAPK pathways . This suppression inhibits the release of nitric oxide (NO), interleukin-1beta (IL-1β), and interleukin-6 (IL-6), as well as the protein expression of inducible NO synthase (iNOS) and cyclooxygenase-2 (COX-2) in lipopolysaccharide (LPS)-stimulated macrophages . It also inhibits the mRNA expression of iNOS, COX-2, IL-1β, and IL-6 .

Biochemical Pathways

The compound affects the NF-κB and MAPKs signaling pathways . The NF-κB pathway is an important regulator that controls the expression of many inflammation-related genes . The MAPKs pathway, on the other hand, is involved in directing cellular responses to a diverse array of stimuli, such as mitogens, osmotic stress, heat shock and proinflammatory cytokines .

Pharmacokinetics

It is known that the compound is a solid at room temperature and should be stored in a refrigerator .

Result of Action

The result of this compound’s action is the significant inhibition of the LPS-induced inflammatory response in murine macrophages . This is achieved through the suppression of NF-κB and MAPKs signaling pathways activation .

Action Environment

It is known that the compound is stable at room temperature and should be stored in a refrigerator

Properties

IUPAC Name |

methyl 4-hydroxynaphthalene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O3/c1-15-12(14)9-6-8-4-2-3-5-10(8)11(13)7-9/h2-7,13H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHBWWQMCPGCLPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=CC=CC=C2C(=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(Thieno[2,3-b]pyridin-6-yl)ethanone](/img/structure/B1642072.png)

![7-Nitro-3,4-dihydro-2H-benzo[b]oxepine](/img/structure/B1642084.png)

![4,5,6,7-Tetrahydro-benzo[D]isoxazol-3-OL](/img/structure/B1642089.png)

![5,7-Dimethoxyimidazo[1,2-C]pyrimidine](/img/structure/B1642092.png)